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Cat. No.: B10774458 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy and safety profiles of two leading poly

(ADP-ribose) polymerase (PARP) inhibitors, Olaparib and Niraparib. The information presented

is collated from key clinical trials and is intended to provide an objective overview for

researchers, scientists, and drug development professionals.

Mechanism of Action: Targeting DNA Repair
Pathways
Both Olaparib and Niraparib are potent inhibitors of the PARP enzyme, which plays a critical

role in the repair of single-strand DNA breaks (SSBs). By inhibiting PARP, these drugs lead to

an accumulation of SSBs, which, during DNA replication, are converted into more lethal

double-strand breaks (DSBs). In cancer cells with pre-existing defects in homologous

recombination repair (HRR), such as those with BRCA1/2 mutations, the inability to repair

these DSBs results in synthetic lethality and cell death.[1][2]

The primary signaling pathway targeted by both compounds is the DNA damage response

(DDR) pathway. Specifically, they exploit deficiencies in the HRR pathway, a key mechanism

for repairing DSBs.
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Fig. 1: Simplified PARP inhibitor signaling pathway.
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Quantitative Data Summary
The following tables summarize the efficacy and safety data from pivotal clinical trials for

Olaparib (SOLO-2) and Niraparib (NOVA). It is important to note that these were not head-to-

head trials, and patient populations may have differed.

Table 1: Efficacy Data - Progression-Free Survival (PFS)

Compound Trial
Patient
Population

Median PFS
(Drug Arm)

Median PFS
(Placebo
Arm)

Hazard
Ratio (HR)
[95% CI]

Olaparib SOLO-2

Platinum-

sensitive,

relapsed,

gBRCA-

mutated

ovarian

cancer

19.1 months 5.5 months
0.30 [0.22-

0.41]

Niraparib NOVA

Platinum-

sensitive,

relapsed,

gBRCA-

mutated

ovarian

cancer

21.0 months 5.5 months
0.27 [0.17-

0.41]

Niraparib NOVA

Platinum-

sensitive,

relapsed,

non-gBRCA-

mutated

ovarian

cancer (HRD-

positive)

9.3 months 3.9 months
0.38 [0.24-

0.59]

Data sourced from respective clinical trial publications.
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Table 2: Safety Data - Common Grade ≥3 Adverse Events
(%)

Adverse Event
Olaparib
(SOLO-2)

Niraparib
(NOVA)

Placebo
(SOLO-2)

Placebo
(NOVA)

Anemia 20% 25% 2% 0%

Neutropenia 5% 20% 4% 2%

Thrombocytopeni

a
1% 34% <1% <1%

Nausea 2% 3% 0% 2%

Fatigue/Asthenia 4% 8% 2% <1%

Data sourced from respective clinical trial publications. A network meta-analysis suggested that

Olaparib may have a superior safety profile concerning grade ≥3 adverse events compared to

Niraparib.[3]

Experimental Protocols
The methodologies for the key clinical trials are outlined below to provide context for the

presented data.

SOLO-2 (Olaparib)
Study Design: A Phase III, randomized, double-blind, placebo-controlled, multicenter trial.

Patient Population: Patients with platinum-sensitive, relapsed, germline BRCA1/2-mutated

ovarian, fallopian tube, or primary peritoneal cancer.

Treatment Arms:

Olaparib tablets (300 mg twice daily).

Placebo tablets.
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Primary Endpoint: Investigator-assessed Progression-Free Survival (PFS) using RECIST

v1.1.

Randomization: 2:1 ratio (Olaparib to Placebo).

NOVA (Niraparib)
Study Design: A Phase III, randomized, double-blind, placebo-controlled, multicenter trial.

Patient Population: Patients with platinum-sensitive, recurrent ovarian, fallopian tube, or

primary peritoneal cancer. The study included two independent cohorts: one with a germline

BRCA mutation and one without.

Treatment Arms:

Niraparib (300 mg once daily).

Placebo.

Primary Endpoint: Progression-Free Survival (PFS).

Randomization: 2:1 ratio (Niraparib to Placebo).
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Fig. 2: Generalized experimental workflow for pivotal PARP inhibitor trials.
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Conclusion
Both Olaparib and Niraparib have demonstrated significant efficacy as maintenance therapy for

patients with platinum-sensitive recurrent ovarian cancer, particularly in those with BRCA

mutations. While efficacy appears comparable in the gBRCA-mutated population based on

separate trials, there are notable differences in their safety profiles, especially concerning

hematological toxicities.[4][5] The choice between these agents may depend on individual

patient characteristics and tolerability. Further head-to-head clinical trials are needed for a

direct comparison of these two important therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Efficacy and safety of olaparib according to age in BRCA1/2-mutated patients with
recurrent platinum-sensitive ovarian cancer: Analysis of the phase III SOLO2/ENGOT-Ov21
study - PubMed [pubmed.ncbi.nlm.nih.gov]

2. lynparzahcp.com [lynparzahcp.com]

3. researchgate.net [researchgate.net]

4. researchgate.net [researchgate.net]

5. Comparison Study of the Safety Profile of Olaparib Versus Niraparib: Analysis of Real-
World Data from EudraVigilance - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [A Comparative Efficacy Analysis: Olaparib vs. Niraparib
in Ovarian Cancer Maintenance Therapy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10774458#s-22153-versus-competitor-compound-
efficacy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.researchgate.net/publication/376787049_Comparison_of_survival_outcomes_between_olaparib_and_niraparib_maintenance_therapy_in_BRCA-mutated_newly_diagnosed_advanced_ovarian_cancer
https://pubmed.ncbi.nlm.nih.gov/40283963/
https://www.benchchem.com/product/b10774458?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/35115180/
https://pubmed.ncbi.nlm.nih.gov/35115180/
https://pubmed.ncbi.nlm.nih.gov/35115180/
https://www.lynparzahcp.com/ovarian-cancer/efficacy/solo-2.html
https://www.researchgate.net/profile/Alfred-W-Sackeyfio/publication/325970275_Comparative_efficacy_and_tolerability_of_the_PARP_inhibitors_olaparib_300_mg_tablets_BID_niraparib_300_mg_capsules_QD_and_rucaparib_600_mg_tablets_BID_as_maintenance_treatment_in_BRCA_-mutated_BRCA_m_/links/5cefda0b299bf1fb184a969b/Comparative-efficacy-and-tolerability-of-the-PARP-inhibitors-olaparib-300-mg-tablets-BID-niraparib-300-mg-capsules-QD-and-rucaparib-600-mg-tablets-BID-as-maintenance-treatment-in-BRCA-mutated-BRCA.pdf
https://www.researchgate.net/publication/376787049_Comparison_of_survival_outcomes_between_olaparib_and_niraparib_maintenance_therapy_in_BRCA-mutated_newly_diagnosed_advanced_ovarian_cancer
https://pubmed.ncbi.nlm.nih.gov/40283963/
https://pubmed.ncbi.nlm.nih.gov/40283963/
https://www.benchchem.com/product/b10774458#s-22153-versus-competitor-compound-efficacy
https://www.benchchem.com/product/b10774458#s-22153-versus-competitor-compound-efficacy
https://www.benchchem.com/product/b10774458#s-22153-versus-competitor-compound-efficacy
https://www.benchchem.com/product/b10774458#s-22153-versus-competitor-compound-efficacy
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10774458?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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